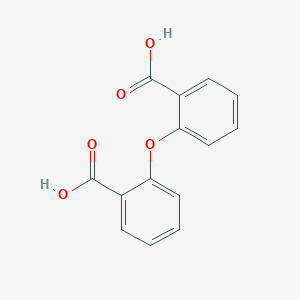

2-(2-Carboxyphenoxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Carboxyphenoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids These compounds contain a benzene ring which bears at least one carboxyl group The structure of this compound includes two carboxyl groups attached to a benzene ring via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Carboxyphenoxy)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzoic acid with 2-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Carboxyphenoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

2-(2-Carboxyphenoxy)benzoic acid exhibits significant antimicrobial activity. Research has demonstrated its effectiveness against various pathogens, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). In a study, the compound was combined with other antimicrobial agents, resulting in a synergistic effect that enhanced its bactericidal properties. This combination achieved over 99% bacterial reduction on artificial skin models within five minutes of treatment, showcasing its potential for use in healthcare products and cosmetics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that derivatives of benzoic acid can modulate inflammatory responses, making them candidates for developing anti-inflammatory medications. The binding affinity of these compounds to cyclooxygenase-2 (COX-2) receptors suggests potential applications in pain management therapies .

Food Preservation

Preservative Applications

The use of this compound as a food preservative is promising due to its antimicrobial properties. It can be utilized in various food products to enhance shelf life and prevent spoilage. The compound's efficacy is maximized at specific pH levels (between 2.5 and 4.5), making it suitable for acidic foodstuffs such as sauces, beverages, and canned goods. Regulatory bodies have recognized its potential, allowing for its inclusion in food safety standards as an antimicrobial agent .

Case Study: Food Safety Standards

A comprehensive study highlighted the incorporation of benzoic acid derivatives into food safety regulations. For instance, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established guidelines for the maximum allowable levels of benzoates in various food categories, ensuring consumer safety while leveraging the preservative's benefits .

Materials Science

Polymer Applications

In materials science, this compound is explored for its role in synthesizing advanced polymers. Its chemical structure allows it to act as a building block in creating polymeric materials with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their performance in various industrial applications .

Comparative Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against MRSA; anti-inflammatory effects |

| Food Preservation | Preservative in acidic foods | Enhances shelf life; recognized by food safety standards |

| Materials Science | Polymer synthesis | Improved thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of 2-(2-Carboxyphenoxy)benzoic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

2-(2-Aminobenzoyl)benzoic acid: This compound has an amino group instead of a carboxyl group, leading to different reactivity and applications.

2-(2-Carboxyphenoxymethyl)benzoic acid: Similar structure but with a methylene bridge, affecting its physical and chemical properties.

Uniqueness

2-(2-Carboxyphenoxy)benzoic acid is unique due to its specific arrangement of carboxyl groups and ether linkage, which confer distinct reactivity and interaction profiles. This makes it valuable in various research and industrial applications .

Biological Activity

2-(2-Carboxyphenoxy)benzoic acid, also known as a derivative of benzoic acid, has garnered attention in recent years due to its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in cancer treatment and as a modulator of various biochemical pathways. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure

The molecular formula for this compound is C14H10O4, and its structure is characterized by a carboxyphenyl group attached to a benzoic acid moiety. This structural configuration is believed to contribute significantly to its biological properties.

Biological Activity Overview

Research has identified several key biological activities associated with this compound:

- Anticancer Properties : The compound has shown promise in inhibiting the growth of various cancer cell lines, including lymphoma and solid tumors. Its mechanism of action involves the modulation of apoptotic pathways through selective inhibition of anti-apoptotic proteins such as Mcl-1 and Bfl-1 .

- Proteasome and Autophagy Modulation : Studies indicate that derivatives of benzoic acid, including this compound, can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for protein degradation and cellular homeostasis .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, including cathepsins B and L, which are involved in protein degradation processes. The activity against these enzymes suggests potential applications in conditions where protein accumulation is detrimental .

Study 1: Anticancer Activity

A study focused on the dual inhibition of Mcl-1 and Bfl-1 by this compound demonstrated significant cytotoxic effects on engineered lymphoma cells. The compound exhibited Ki values in the nanomolar range, indicating strong binding affinity to these proteins. The results suggested that targeting both Mcl-1 and Bfl-1 could enhance therapeutic efficacy against hematological malignancies .

Study 2: Modulation of Proteostasis

In another investigation, extracts containing this compound derivatives were shown to activate both UPP and ALP in human foreskin fibroblasts. At concentrations of 5 μM, significant activation of proteasomal chymotrypsin-like activity was observed without cytotoxic effects on normal cells. This finding highlights the potential for developing anti-aging agents based on this compound's ability to restore proteostasis .

Table 1: Biological Activities of this compound

Properties

CAS No. |

37424-29-6 |

|---|---|

Molecular Formula |

C14H10O5 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

2-(2-carboxyphenoxy)benzoic acid |

InChI |

InChI=1S/C14H10O5/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18) |

InChI Key |

UOFDVLCOMURSTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.